molecular formula C22H23FN4O2 B2452503 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide CAS No. 1251545-11-5

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide

Cat. No.: B2452503
CAS No.: 1251545-11-5
M. Wt: 394.45
InChI Key: PCGSLWDWIBDJPU-UHFFFAOYSA-N
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Description

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-15-4-2-3-5-19(15)24-20(28)14-27-12-10-17(11-13-27)22-26-25-21(29-22)16-6-8-18(23)9-7-16/h2-9,17H,10-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGSLWDWIBDJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by relevant data tables and findings from various studies.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various bacterial strains. For instance, compounds with a similar oxadiazole core demonstrated strong activity against Escherichia coli and Staphylococcus pneumoniae , outperforming conventional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameActivity Against E. coliActivity Against S. pneumoniaeReference
Compound AStrongModerate
Compound BOver 100x stronger than ampicillinStrong
Compound CModerateModerate

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound in focus has shown promising results in inhibiting cancer cell proliferation. For example, studies have indicated that derivatives with an oxadiazole ring can induce apoptosis in cancer cells by activating p53 pathways and caspase cascades .

Table 2: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism of ActionReference
Compound DMCF-70.65p53 activation
Compound EHeLa2.41Caspase activation
Compound FPANC-10.10Cell cycle arrest

Other Biological Activities

In addition to antimicrobial and anticancer properties, oxadiazole derivatives have been explored for their anti-inflammatory and anticonvulsant activities. The inhibition of specific enzymes like dihydrofolate reductase (DHFR) has been suggested as a potential mechanism for their action against parasitic infections .

Case Studies

Several case studies have documented the biological efficacy of oxadiazole derivatives:

  • Antimicrobial Efficacy : A derivative containing the oxadiazole ring was tested against Pseudomonas aeruginosa , showing significant antibacterial activity compared to traditional treatments .
  • Cancer Cell Studies : In vitro studies revealed that certain oxadiazole derivatives could reduce tumor growth in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies highlight the anticancer potential of oxadiazole derivatives. For example, compounds similar to 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide have been evaluated against cancer cell lines such as LN229 (Glioblastoma) and OVCAR-8 (Ovarian cancer). The results indicated significant cytotoxic effects, with some compounds achieving over 80% growth inhibition . The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Oxadiazoles are also being investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in ACS Omega explored various oxadiazole derivatives for their anticancer properties. The compound 6h showed remarkable inhibition against multiple cancer cell lines with mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of oxadiazole derivatives, several compounds were tested against clinical isolates of bacteria. The results revealed that certain derivatives exhibited potent activity comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of thiosemicarbazides with substituted carboxylic acids under dehydrating conditions (e.g., using POCl₃) .

Piperidine functionalization : Coupling the oxadiazole-piperidine intermediate with chloroacetamide derivatives via nucleophilic substitution .

Final acetamide linkage : Reacting the intermediate with o-toluidine under reflux in a polar aprotic solvent (e.g., DMF) .
Characterization :

  • IR spectroscopy confirms carbonyl (C=O, ~1640–1680 cm⁻¹) and oxadiazole (C=N, ~1600–1660 cm⁻¹) groups .
  • ¹H-NMR identifies aromatic protons (δ 6.5–8.5 ppm), piperidine protons (δ 2.1–3.9 ppm), and acetamide NH (δ ~8.7–9.0 ppm) .
  • Mass spectrometry validates molecular ion peaks (e.g., m/z 535 [M⁺] for analogous compounds) .

Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?

  • Methodological Answer :
  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Compare results with reference drugs like ciprofloxacin .
  • Enzyme inhibition : Test lipoxygenase (LOX) or cyclooxygenase (COX) inhibition via spectrophotometric assays (e.g., LOX inhibition at 234 nm using linoleic acid substrate) .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can structural modifications of the oxadiazole or piperidine moieties enhance target selectivity in neurological disorders?

  • Methodological Answer :
  • SAR strategies :

Introduce electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring to modulate electron density and binding affinity to neurological targets (e.g., serotonin receptors) .

Replace the 4-fluorophenyl group with bulkier substituents (e.g., 3,4-dimethoxyphenyl) to improve blood-brain barrier penetration .

  • Computational modeling : Use docking studies (AutoDock Vina) to predict interactions with receptor active sites (e.g., 5-HT₃R) and validate with MD simulations .

Q. How can contradictions in NMR spectral data for structurally similar analogs be resolved?

  • Methodological Answer :
  • Solvent effects : Re-record spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts on NH proton shifts .
  • Dynamic exchange : Variable-temperature NMR (e.g., 25°C to 60°C) can identify tautomerism in oxadiazole derivatives, which may cause splitting or broadening of peaks .
  • 2D-NMR : Use HSQC and HMBC to resolve overlapping signals in piperidine or acetamide regions .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Pd/C or CuI for coupling steps; reports yield improvements from 73% to 86% with optimized catalysts .
  • Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., from 12h to 30min) while maintaining >90% purity .
  • Workflow automation : Use continuous flow reactors for intermediates prone to degradation (e.g., thiosemicarbazides) .

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :
  • In silico tools :

SwissADME : Predict CYP450 metabolism sites (e.g., oxidation at piperidine or fluorophenyl groups) .

GLIDE (Schrödinger) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify labile regions .

  • Experimental validation : Perform microsomal stability assays (rat liver microsomes) with LC-MS/MS quantification of parent compound depletion .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as acute toxicity Category 4) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (respiratory irritant per GHS classification) .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using vermiculite .

Data Analysis and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) to better reflect experimental conditions .
  • Meta-analysis : Compare results across multiple analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends in prediction accuracy .
  • Error quantification : Calculate RMSD values for docking poses relative to crystallographic ligand positions .

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